molecular formula C13H11ClN4O2 B12351305 5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide

5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide

Cat. No.: B12351305
M. Wt: 290.70 g/mol
InChI Key: FBCBQINPTMSMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a carboximidamide group and a phenoxy group that is further substituted with a chloro and ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-chloro-3-ethylphenol, which is then reacted with appropriate reagents to introduce the phenoxy group onto the pyrazine ring. The carboximidamide group is introduced through subsequent reactions involving nitriles or amides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by palladium catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide involves its interaction with specific molecular targets. The phenoxy and carboximidamide groups play crucial roles in binding to these targets, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-ethylphenol: A precursor in the synthesis of the target compound.

    N-oxopyrazine-2-carboximidamide: Shares the pyrazine and carboximidamide core structure.

    Phenoxy derivatives: Compounds with similar phenoxy groups but different substitutions.

Uniqueness

5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.70 g/mol

IUPAC Name

5-(4-chloro-3-ethylphenoxy)-N-oxopyrazine-2-carboximidamide

InChI

InChI=1S/C13H11ClN4O2/c1-2-8-5-9(3-4-10(8)14)20-12-7-16-11(6-17-12)13(15)18-19/h3-7,15H,2H2,1H3

InChI Key

FBCBQINPTMSMFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC2=NC=C(N=C2)C(=N)N=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.